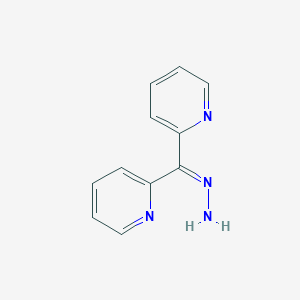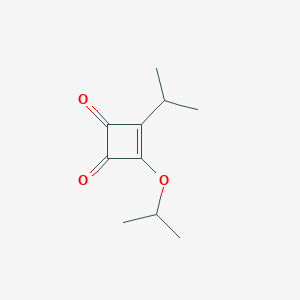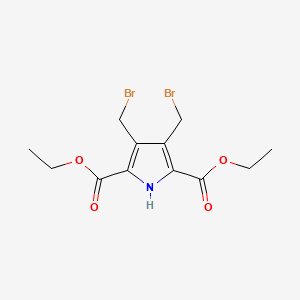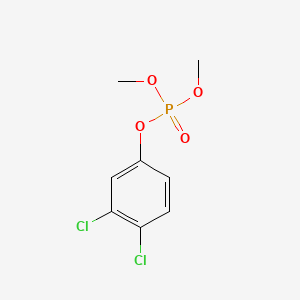
2,4,6-Tri-tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tri-tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one is a synthetic phenolic compound known for its unique chemical structure and properties. This compound is characterized by the presence of three tert-butyl groups and a hydroxyethoxy group attached to a cyclohexa-2,5-dien-1-one ring. It is a sterically hindered phenol, which makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri-tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include the use of sulfuric acid as a catalyst and methyl tert-butyl ether as the alkylating agent. The reaction proceeds with high yields, often up to 90%, and involves multiple steps of alkylation to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tri-tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be readily oxidized to form phenoxy radicals and phenoxonium cations.
Reduction: It can be reduced under specific conditions to form corresponding hydroxy derivatives.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of electron-rich aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted phenols and cyclohexadienones, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tri-tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a stabilizer and antioxidant in various chemical formulations.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and free radical scavenger.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Wirkmechanismus
The mechanism of action of 2,4,6-Tri-tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one involves its ability to donate hydrogen atoms and stabilize free radicals. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the compound’s antioxidant properties. The pathways involved include the formation of stable phenoxy radicals and subsequent reactions that prevent oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylphenol: A closely related compound with similar antioxidant properties but without the hydroxyethoxy group.
2,6-Di-tert-butylphenol: Another related compound used widely as an antioxidant in industrial applications.
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: A compound with similar steric hindrance and antioxidant properties.
Uniqueness
2,4,6-Tri-tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one is unique due to the presence of the hydroxyethoxy group, which enhances its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high stability and reactivity.
Eigenschaften
CAS-Nummer |
73405-44-4 |
|---|---|
Molekularformel |
C20H34O3 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
2,4,6-tritert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C20H34O3/c1-17(2,3)14-12-20(19(7,8)9,23-11-10-21)13-15(16(14)22)18(4,5)6/h12-13,21H,10-11H2,1-9H3 |
InChI-Schlüssel |
KQHQOCHRNSKODZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(C(C)(C)C)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


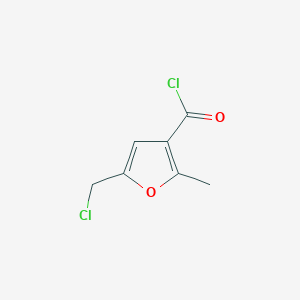
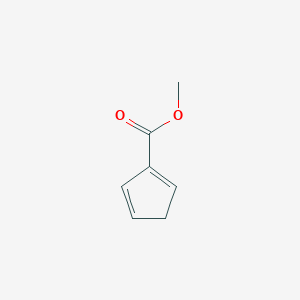

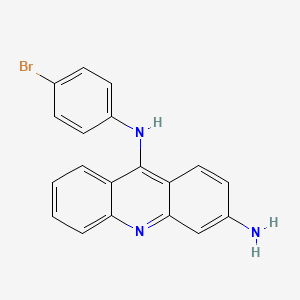


![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)
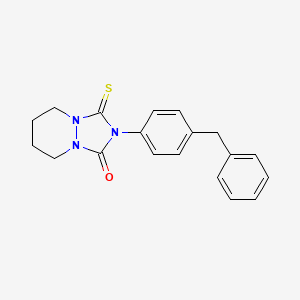
![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)

